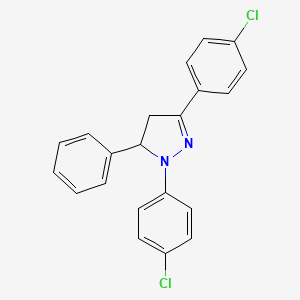

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Description

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a dihydropyrazole derivative characterized by a partially saturated pyrazole ring substituted with two 4-chlorophenyl groups at positions 1 and 3 and a phenyl group at position 3. Its synthesis typically involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives under acidic conditions . The compound exhibits notable biological activities, including anti-inflammatory and antimicrobial effects, attributed to its ability to modulate cytokine production (e.g., TNF-α and IL-6) and inhibit bacterial growth . Structural analyses via NMR, X-ray crystallography, and computational modeling have elucidated its conformational preferences and electronic properties .

Properties

IUPAC Name |

2,5-bis(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBNZHRYPXMCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389766 | |

| Record name | 5N-755 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7245-52-5 | |

| Record name | 5N-755 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS-(4-CHLORO-PHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of α,β-Unsaturated Carbonyl Compounds with Hydrazine Derivatives

The most common and classical method for synthesizing this compound involves the cyclization reaction between hydrazine hydrate and chalcones or α,β-unsaturated ketones bearing 4-chlorophenyl and phenyl substituents. This reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl, followed by ring closure to form the pyrazoline ring.

- Reaction conditions: Typically performed under reflux in ethanol or acetic acid as solvent.

- Catalysts: Acid catalysts such as acetic acid or sometimes Lewis acids can be used to enhance cyclization.

- Purification: The crude product is purified by recrystallization or column chromatography to obtain high purity.

This method is favored for its simplicity and relatively high yields. It is widely reported in literature for pyrazoline derivatives synthesis, including this compound.

Industrial Scale Synthesis

Industrial production adapts the above methods with optimization for scale, yield, and purity:

- Use of continuous flow reactors for better heat and mass transfer.

- Automated control of reaction parameters to maintain consistent quality.

- Selection of solvents and catalysts that comply with environmental and safety regulations.

- Purification by crystallization or chromatographic techniques tailored for large-scale operations.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Acetic acid | Polar protic solvents favor cyclization |

| Temperature | Reflux (78–120 °C depending on solvent) | Ensures complete reaction |

| Catalyst | Acetic acid or Lewis acids (optional) | Enhances rate and yield |

| Reaction time | 4–12 hours | Longer times improve conversion |

| Molar ratio | Hydrazine hydrate:chalcone ~1.2:1 | Slight excess hydrazine to drive reaction |

| Purification | Recrystallization or column chromatography | Removes impurities and side products |

Mechanistic Insights

The reaction mechanism involves:

- Nucleophilic attack of hydrazine nitrogen on the β-carbon of the α,β-unsaturated ketone.

- Formation of hydrazone intermediate.

- Intramolecular cyclization to form the pyrazoline ring.

- Proton transfers and tautomerization stabilize the final 4,5-dihydro-1H-pyrazole structure.

This mechanism is supported by spectroscopic studies (NMR, IR) and elemental analysis confirming the structure of the product.

Alternative Synthetic Methods

Reduction of Pyrazoles

Some literature reports the preparation of 2-pyrazolines by catalytic hydrogenation of pyrazoles using iron catalysts under hydrogen atmosphere. While this method is more common for simpler pyrazolines, it is less frequently applied for 1,3-bis(4-chlorophenyl)-5-phenyl derivatives due to steric hindrance and selectivity issues.

Use of Thiosemicarbazide and Other Hydrazine Derivatives

Ring closure reactions involving thiosemicarbazide with chalcones have been explored for related pyrazoline derivatives, offering green chemistry advantages and high yields. However, these methods typically yield N-substituted pyrazolines rather than the unsubstituted this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization of chalcones with hydrazine hydrate | Chalcone (4-chlorophenyl and phenyl substituted), hydrazine hydrate | Reflux in ethanol/acetic acid, acid catalyst | High yield, straightforward | Requires chalcone synthesis step (two-pot) |

| One-pot synthesis | Aromatic aldehydes, ketones, hydrazine | Single-step, reflux | Time and solvent efficient | Possible side products |

| Reduction of pyrazoles | Pyrazole derivatives, H2, Fe catalyst | Hydrogenation conditions | Alternative route | Less selective, limited scope |

| Thiosemicarbazide ring closure | Chalcones, thiosemicarbazide | Alkaline medium, DABCO catalyst | Green chemistry, high yield | Produces N-substituted pyrazolines |

Research Findings and Yields

- Typical yields for the cyclization of chalcones with hydrazine hydrate range from 70% to 90% depending on reaction time and purity of starting materials.

- One-pot methods report slightly lower yields (~65–80%) but with reduced reaction times and waste.

- Industrial processes optimize these yields further by controlling reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives. For instance:

- Study by Nagarapu et al. synthesized derivatives that exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting their potential as anti-inflammatory agents .

- El-Sayed et al. reported a derivative that showed comparable anti-inflammatory activity to standard drugs such as diclofenac sodium and celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research by Bekhit et al. demonstrated that synthesized pyrazole derivatives exhibited potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus using indomethacin as a standard reference .

Synthetic Methodologies

The synthesis of this compound has been achieved through various methodologies:

- Cyclization Reactions : The compound can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate aromatic precursors.

- Multi-step Synthesis : A multi-step synthesis approach has been reported where intermediates are formed through condensation reactions followed by cyclization to yield the final product.

Case Study 1: Anti-inflammatory Activity

In a controlled study, several derivatives of this compound were tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. Results indicated that specific compounds demonstrated up to 85% inhibition of inflammation markers compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized pyrazole derivatives against a panel of pathogenic bacteria. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

A. Chlorophenyl vs. Fluorophenyl Substitutions

- 1,3-bis(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole : Replacing chlorine with fluorine at the para position reduces electronegativity and steric bulk, leading to altered binding affinities. Studies show this derivative retains anti-inflammatory activity but exhibits weaker antimicrobial effects against Staphylococcus aureus compared to the chlorinated analog .

- 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid : The addition of a carboxylic acid group enhances solubility and hydrogen-bonding capacity, improving interactions with enzymatic targets like cyclooxygenase-2 (COX-2). This modification results in superior anti-inflammatory potency compared to the parent compound .

B. Methylsulfonyl and Sulfanyl-Methyl Modifications

- 3-(4-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole : The methylsulfonyl group increases metabolic stability and enhances selectivity for bacterial enzyme inhibition, showing 2–3× higher efficacy against Escherichia coli than the unmodified compound .

- 5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole : The sulfanyl-methyl substituent introduces redox-active sulfur, improving antioxidant activity. However, this modification reduces antimicrobial potency, likely due to steric hindrance .

C. Azo and Hydrazinylidene Derivatives

- 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole : The azo groups confer chromophoric properties, enabling applications in dye chemistry. Biologically, the extended conjugation enhances intercalation with DNA, showing moderate anticancer activity against HeLa cells .

- (4E)-5-oxo-3-phenyl-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide : The hydrazinylidene moiety increases chelating capacity, improving metal-binding-dependent antibacterial effects .

Impact of Ring Saturation

- 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole : The absence of the 4,5-dihydro ring increases planarity and π-stacking ability, enhancing interactions with hydrophobic enzyme pockets. This derivative exhibits stronger anticancer activity (IC₅₀ = 12 µM against breast cancer cells) but reduced anti-inflammatory effects compared to the dihydro analog .

Functional Group Additions

- Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate : The isoxazole-piperazine chain improves blood-brain barrier penetration, making this compound a candidate for neuroinflammatory disorders. However, the bulky substituents reduce antimicrobial efficacy .

Data Tables

Mechanistic Insights

- Antimicrobial Activity : Chlorophenyl groups enhance membrane disruption via hydrophobic interactions, while electron-withdrawing substituents (e.g., sulfonyl) increase electrophilicity, targeting bacterial thioredoxin reductase .

- Anti-inflammatory Effects : Dihydro-pyrazole derivatives stabilize the half-chair conformation, optimizing binding to COX-2’s arachidonic acid pocket .

- Anticancer Potential: Planar analogs (e.g., non-dihydro pyrazoles) intercalate DNA more effectively, inducing apoptosis via topoisomerase inhibition .

Biological Activity

1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, a member of the pyrazole class of compounds, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes two 4-chlorophenyl groups and one phenyl group attached to the pyrazole ring. Its potential applications span various fields, including medicinal chemistry, agriculture, and materials science.

Structure and Composition

- Chemical Formula : C21H16Cl2N2

- Molecular Weight : 367.2711 g/mol

- CAS Number : 7245-52-5

The compound's structure allows for significant interactions with biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of pyrazoles can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, a study highlighted the efficacy of certain pyrazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Anticancer Activity

Pyrazole derivatives are recognized for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, compounds derived from this structure were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and displayed promising cytotoxic effects when combined with doxorubicin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,3-bis(4-chlorophenyl)-5-phenyl | MCF-7 | 49.85 | Induction of apoptosis |

| MDA-MB-231 | Varies | Synergistic with doxorubicin |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study with dexamethasone, certain pyrazole derivatives showed up to 93% inhibition of IL-6 at concentrations as low as 10 µM .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in inflammation and cancer progression.

- Cellular Interference : It likely disrupts cellular processes essential for microbial survival and proliferation.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.

Study on Antimicrobial Activity

A recent study evaluated a series of pyrazole derivatives against common pathogens. Among them, 1,3-bis(4-chlorophenyl)-5-phenyl demonstrated significant activity against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Effects

In another investigation focusing on breast cancer treatment strategies, researchers combined this pyrazole derivative with doxorubicin to assess synergistic effects. The results indicated enhanced cytotoxicity compared to doxorubicin alone, highlighting the compound's potential role in combination therapies .

Q & A

Q. What are the standard synthetic routes for 1,3-bis(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For example, hydrazine reacts with α,β-unsaturated ketones (e.g., 1,5-diarylpentenones) under reflux in acetic acid or ethanol to form the pyrazoline core . Key intermediates, such as 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, are prepared via Vilsmeier–Haack formylation or oxidation steps and characterized using IR, NMR, and mass spectrometry to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for confirming the structure of this pyrazoline derivative?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches (~3200 cm⁻¹) in intermediates .

- NMR : ¹H NMR confirms the dihydro-pyrazole ring (δ 3.0–4.5 ppm for CH₂ protons) and aryl substituents (δ 6.8–7.8 ppm). ¹³C NMR resolves the sp³ carbons in the pyrazoline ring .

- X-ray Crystallography : Defines the envelope conformation of the pyrazoline ring and dihedral angles between aryl substituents (e.g., 81.4° in related structures) .

Q. What are the common biological assays used to evaluate this compound’s activity?

Standard assays include:

- Antimicrobial Testing : Agar dilution or disk diffusion against Gram-positive/negative bacteria and fungi .

- Antioxidant Assays : DPPH radical scavenging to measure electron-donating capacity .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst Use : Phosphorous oxychloride (POCl₃) improves cyclization of hydrazide intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted chalcones .

Q. What strategies resolve contradictions in spectral data, such as unexpected NOE correlations or splitting patterns?

- Variable-Temperature NMR : Resolves dynamic effects (e.g., ring puckering) that obscure splitting .

- DFT Calculations : Compare theoretical and experimental NMR shifts to assign stereochemistry .

- Cocrystallization : Co-crystal structures with chiral resolving agents (e.g., cellulose tris(4-methylbenzoate)) clarify enantiomeric excess .

Q. How do substituent modifications (e.g., electron-withdrawing vs. donating groups) influence bioactivity?

- Electron-Withdrawing Groups (Cl, F) : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .

- Methoxy Groups : Improve antioxidant capacity via resonance stabilization of radical intermediates .

- Bulkier Substituents : Reduce cytotoxicity by sterically hindering target binding .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

- Molecular Docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Correlates substituent Hammett constants (σ) with IC₅₀ values to guide SAR .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation) .

- Prodrug Design : Introduce ester moieties to enhance bioavailability .

- PK/PD Modeling : Quantify tissue distribution using LC-MS/MS to adjust dosing regimens .

Methodological Challenges

Q. What are the best practices for analyzing diastereomers formed during synthesis?

- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralcel OD-H) to separate enantiomers .

- Circular Dichroism (CD) : Distinguishes diastereomers via Cotton effects in the 200–300 nm range .

- Crystallographic Data : Compare unit cell parameters with known enantiopure structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.